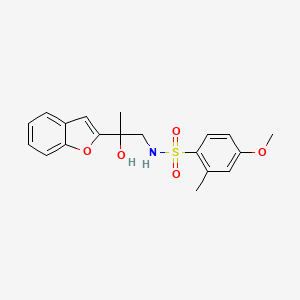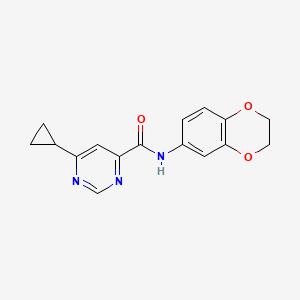![molecular formula C23H21N5O2S B2451000 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 905765-05-1](/img/structure/B2451000.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a white crystalline solid with high solubility in water . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . Some of the hybrids of this compound have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of related compounds have been characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of related compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Screening : Compounds with a 1,2,4-triazole ring system, including structures similar to the compound , have been synthesized and evaluated for their antibacterial, antifungal, and anti-tuberculosis activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antitumor Activity : Research on derivatives of benzothiazole, a core structure related to the compound, has identified potential antitumor activities. These compounds have been evaluated against a variety of human tumor cell lines, demonstrating the importance of these derivatives in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Glutaminase Inhibitors : Derivatives such as BPTES analogs have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS), showing potential for therapeutic applications in cancer treatment by attenuating tumor growth (Shukla et al., 2012).
β3-Adrenergic Receptor Agonists : N-Phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been prepared and evaluated as selective β3-adrenergic receptor agonists. These compounds exhibit significant hypoglycemic activity in rodent models of diabetes, indicating their potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Antimicrobial and Hemolytic Agents : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been synthesized and screened for antimicrobial and hemolytic activity. These studies contribute to the search for new antimicrobial agents with reduced toxicity (Rehman et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, and anti-tubercular activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonding interactions . These interactions could lead to changes in the target’s function, potentially contributing to the compound’s biological activity.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism.
Pharmacokinetics
Similar compounds have been found to have good solubility in organic solvents , which could potentially impact their bioavailability
Result of Action
Based on the biological activities of similar compounds, it could potentially have effects such as inhibiting cell growth, modulating immune response, or altering cellular metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by temperature and pH . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability and activity.
properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c24-28-21(15-17-7-3-1-4-8-17)26-27-23(28)31-16-22(29)25-18-11-13-20(14-12-18)30-19-9-5-2-6-10-19/h1-14H,15-16,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWAYUCBSMSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)



![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)
![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoline](/img/structure/B2450928.png)
![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)

![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)
![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)
